molecular formula C14H8FNO3 B12627298 3-Cyano-4-(4-fluorophenoxy)benzoic acid CAS No. 918880-67-8

3-Cyano-4-(4-fluorophenoxy)benzoic acid

Cat. No.: B12627298
CAS No.: 918880-67-8
M. Wt: 257.22 g/mol
InChI Key: PJKCLLILOBELBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-(4-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C14H8FNO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group and a fluorophenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(4-fluorophenoxy)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyano-4-(4-fluorophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenoxy group can participate in various binding interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-(4-fluorophenoxy)benzoic acid is unique due to the presence of both the cyano and fluorophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918880-67-8

Molecular Formula

C14H8FNO3

Molecular Weight

257.22 g/mol

IUPAC Name

3-cyano-4-(4-fluorophenoxy)benzoic acid

InChI

InChI=1S/C14H8FNO3/c15-11-2-4-12(5-3-11)19-13-6-1-9(14(17)18)7-10(13)8-16/h1-7H,(H,17,18)

InChI Key

PJKCLLILOBELBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)C#N)F

Origin of Product

United States

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